An In-depth Technical Guide to the Chemical Properties of Fumaramide
An In-depth Technical Guide to the Chemical Properties of Fumaramide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fumaramide, also known as (2E)-but-2-enediamide, is a simple organic compound derived from fumaric acid. As the diamide (B1670390) of a key intermediate in the Krebs cycle, its structure, featuring a trans-alkene backbone flanked by two amide groups, offers a unique combination of rigidity and hydrogen-bonding capabilities. These characteristics make it a molecule of interest in supramolecular chemistry, materials science, and as a potential scaffold in medicinal chemistry. This guide provides a comprehensive overview of the known chemical properties of fumaramide, detailed experimental protocols for its synthesis and analysis, and an exploration of potential biological pathways based on related compounds.
Core Chemical and Physical Properties
Fumaramide is typically a white to off-white crystalline solid. Its fundamental properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 627-64-5 | [1][2][3][4] |
| Molecular Formula | C₄H₆N₂O₂ | [1][2][3][4] |
| Molecular Weight | 114.10 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline solid or powder | [1] |
| Melting Point | 290 °C (decomposes) | [4] |
| Boiling Point | 461.8 °C at 760 mmHg (predicted) | [4] |
| Density | 1.271 g/cm³ (predicted) | [4] |
| Vapor Pressure | 1.04 x 10⁻⁸ mmHg at 25°C (predicted) | [4] |
| LogP | -1.4868 to -0.08620 (predicted) | [2][4] |
| pKa | 14.09 ± 0.50 (predicted) | [5] |
Solubility
Fumaramide's two amide groups allow for hydrogen bonding, rendering it soluble in polar solvents. Quantitative data on its solubility is sparse in the literature; however, it is known to be slightly soluble in water and more soluble in polar organic solvents.
| Solvent | Solubility |
| Water | Slightly soluble |
| Ethanol | Soluble |
| Polar Solvents | Generally soluble |
Spectroscopic Properties
The structural features of fumaramide give rise to characteristic spectroscopic signatures.
¹H NMR Spectroscopy
In a typical ¹H NMR spectrum, the symmetry of the fumaramide molecule results in two primary signals: one for the two equivalent vinylic protons and another for the four equivalent amide protons.
| Chemical Shift (δ) | Multiplicity | Assignment |
| ~6.8 ppm | Singlet (s) | Vinylic Protons (2H) |
| Broad | Singlet (s) | Amide Protons (4H) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is also simple due to the molecule's symmetry, showing two distinct signals.
| Chemical Shift (δ) | Assignment |
| ~135 ppm | Vinylic Carbons |
| ~167 ppm | Carbonyl Carbons |
Infrared (IR) Spectroscopy
The IR spectrum of fumaramide is characterized by absorptions corresponding to its amide and alkene functional groups.
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3400 - 3100 | Strong, Broad | N-H stretching (amide) |
| ~1680 | Strong | C=O stretching (Amide I band) |
| ~1625 | Medium | N-H bending (Amide II band) |
| ~1600 | Medium | C=C stretching |
| ~980 | Strong | =C-H bending (out-of-plane, trans) |
Mass Spectrometry
In mass spectrometry, fumaramide will exhibit a molecular ion peak corresponding to its molecular weight.
| m/z | Assignment |
| 114 | [M]⁺ (Molecular Ion) |
| 98 | [M - NH₂]⁺ |
| 70 | [M - CONH₂]⁺ |
| 44 | [CONH₂]⁺ |
Chemical Reactivity and Stability
-
Hydrolysis: Fumaramide is moderately stable but can undergo hydrolysis under aqueous conditions, particularly in the presence of acid or base, to yield fumaric acid and ammonia (B1221849).[1]
-
Reactivity of the Double Bond: The electron-deficient nature of the double bond, due to the adjacent electron-withdrawing amide groups, makes it susceptible to nucleophilic attack and participation in reactions such as cycloadditions.[1]
-
Hydrogen Bonding: The amide groups are capable of acting as both hydrogen bond donors and acceptors, influencing its crystal packing and interactions with other molecules.[1]
Experimental Protocols
Synthesis of Fumaramide from Fumaryl (B14642384) Chloride
This protocol is adapted from general methods for the synthesis of amides from acyl chlorides.
Workflow for Fumaramide Synthesis
Caption: A schematic workflow for the synthesis and purification of fumaramide.
Methodology:
-
Preparation: In a fume hood, dissolve fumaryl chloride (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (B95107) (THF) in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath.
-
Reaction: Slowly add an excess of concentrated aqueous ammonia (e.g., 2.5 eq) dropwise to the stirred solution of fumaryl chloride. A white precipitate of fumaramide will form immediately.
-
Stirring: Allow the reaction mixture to stir in the ice bath for 30 minutes, then remove the ice bath and continue stirring at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.
-
Isolation: Collect the white precipitate by vacuum filtration. Wash the solid with cold water to remove any ammonium (B1175870) chloride byproduct, followed by a small amount of cold THF or diethyl ether to aid in drying.
-
Purification: The crude fumaramide can be purified by recrystallization from a suitable solvent such as methanol (B129727). Dissolve the crude product in a minimum amount of hot methanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.
Spectroscopic Analysis Protocols
6.2.1 NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of fumaramide in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz). For ¹³C NMR, broadband proton decoupling is typically used.
-
Analysis: Process the spectra to assign chemical shifts, multiplicities, and integration (for ¹H NMR).
6.2.2 FTIR Spectroscopy
-
Sample Preparation (KBr Pellet): Grind a small amount of fumaramide (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2] Press the mixture into a transparent pellet using a hydraulic press.
-
Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
-
Analysis: Identify the characteristic absorption bands for the amide and alkene functional groups.
6.2.3 Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of fumaramide in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Acquisition: Inject the sample into a GC-MS system equipped with a suitable capillary column. Use electron impact (EI) ionization.
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Potential Biological Signaling Pathway
While there is limited direct evidence for the biological activity of fumaramide itself, its structural relatives, the fumaric acid esters (FAEs) like dimethyl fumarate (B1241708) (DMF), are well-characterized immunomodulatory drugs. A primary mechanism of action for FAEs is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway. Given the structural similarity, it is plausible that fumaramide or its metabolites could interact with components of this pathway.
The Nrf2 Signaling Pathway Activated by Fumaric Acid Esters
Caption: The Nrf2 antioxidant response pathway as activated by fumaric acid esters.
Description of the Pathway:
Under normal conditions, the transcription factor Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation. Electrophilic compounds like fumaric acid esters can react with cysteine residues on Keap1. This modification leads to a conformational change in Keap1, causing it to release Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes. This binding initiates the transcription of a suite of cytoprotective and antioxidant enzymes, such as NAD(P)H quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1), thereby bolstering the cell's defense against oxidative stress.
Conclusion
Fumaramide is a structurally simple yet chemically versatile molecule. Its properties are dictated by the interplay of its rigid trans-alkene backbone and the hydrogen-bonding capabilities of its two amide groups. This guide has provided a detailed overview of its chemical and physical properties, along with practical experimental protocols for its synthesis and characterization. While direct biological data on fumaramide is lacking, the well-established mechanism of action of related fumaric acid esters via the Nrf2 pathway presents a compelling avenue for future research into the potential therapeutic applications of fumaramide and its derivatives.
